molecular formula C21H24Cl2FN3O3S2 B2964091 N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE CAS No. 1217030-05-1

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE

Cat. No.: B2964091
CAS No.: 1217030-05-1
M. Wt: 520.46
InChI Key: PQYYOCIEGQZRDY-UHFFFAOYSA-N
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Description

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)sulfonylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O3S2.ClH/c1-3-25(4-2)12-13-26(21-24-20-17(22)6-5-7-18(20)30-21)19(27)14-31(28,29)16-10-8-15(23)9-11-16;/h5-11H,3-4,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYYOCIEGQZRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CS(=O)(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, chlorination, and subsequent functionalization with diethylaminoethyl and fluorobenzenesulfonyl groups. Common reagents used in these reactions include thionyl chloride, diethylamine, and fluorobenzenesulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Cellular signaling pathways that are affected by the compound, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE include other benzothiazole derivatives with different substituents, such as:

  • N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE
  • N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHYLBENZENESULFONYL)ACETAMIDE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(4-fluorobenzenesulfonyl)acetamide hydrochloride is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety, which is known for its diverse biological activities. The following table summarizes its chemical properties:

PropertyDetails
Molecular FormulaC16H20ClN3O2S
Molecular Weight353.87 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzothiazole scaffold. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The benzothiazole derivatives are believed to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. This inhibition leads to reduced tumor growth and enhanced apoptosis in malignant cells .

Antimicrobial Activity

Compounds derived from benzothiazole have also demonstrated significant antimicrobial properties. They exhibit activity against a range of bacterial and fungal pathogens.

  • Case Study : A study indicated that benzothiazole derivatives showed potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis.

Anticonvulsant Effects

Benzothiazole derivatives have been explored for their anticonvulsant properties. In particular, they have been tested using models such as the maximal electroshock (MES) test.

  • Research Findings : Compounds similar to this compound exhibited significant anticonvulsant activity with minimal neurotoxicity . This suggests a favorable therapeutic index for potential use in seizure disorders.

Other Biological Activities

In addition to the aforementioned activities, benzothiazole derivatives have been studied for:

  • Anti-inflammatory effects : Reducing inflammation markers in various models.
  • Antiviral properties : Inhibiting viral replication in vitro .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent positions (e.g., chloro-benzothiazole, fluorobenzenesulfonyl groups) and quantify purity. High-resolution mass spectrometry (HRMS) validates molecular weight and ionization patterns. For hydrochloride salt confirmation, combine FT-IR (to detect NH/Cl− interactions) with elemental analysis .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) based on structural analogs (e.g., benzothiazole derivatives with sulfonamide groups). Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., cisplatin for anticancer screens) and validate results with triplicate experiments .

Q. What synthetic routes are documented for the core benzothiazole-sulfonamide scaffold?

  • Methodological Answer : The benzothiazole ring is typically synthesized via cyclization of 2-aminothiophenol derivatives with chloroacetyl intermediates. The sulfonamide group is introduced via nucleophilic substitution using 4-fluorobenzenesulfonyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates .

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yield for this compound’s synthesis?

  • Methodological Answer : Apply design of experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). Bayesian algorithms (e.g., via Python’s scikit-optimize) model non-linear relationships between variables and yield. Validate predictions with iterative small-scale reactions (50–100 mg) before scaling up .

Q. What strategies resolve contradictions in biological activity data across different assay models?

  • Methodological Answer : Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization for target binding) to confirm mechanism of action. If cytotoxicity varies between cell lines, perform transcriptomic profiling to identify resistance markers. Cross-validate with ex vivo models (e.g., patient-derived organoids) .

Q. How can flow chemistry address scalability challenges in multi-step synthesis?

  • Methodological Answer : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation). Use inline FT-IR or UV monitoring to track intermediate formation. Optimize residence time and mixing efficiency via computational fluid dynamics (CFD) simulations. Compare batch vs. flow yields to quantify efficiency gains .

Q. What computational methods predict metabolite formation for toxicity studies?

  • Methodological Answer : Use density functional theory (DFT) to model metabolic hotspots (e.g., N-deethylation or sulfonamide hydrolysis). Pair with in silico tools like SwissADME to predict cytochrome P450 interactions. Validate predictions with LC-MS/MS analysis of hepatic microsome incubations .

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